S-Clopidogrel N-Methyl Impurity
Overview
Description
“S-Clopidogrel N-Methyl Impurity” is a chemical compound with the molecular formula C16H18ClNO2S and a molecular weight of 323.8 . It is an impurity of Clopidogrel, a medication used to prevent blood clots .
Synthesis Analysis
The synthesis of Clopidogrel and its impurities is a complex process. A cost-effective and industrially feasible process for the preparation of Clopidogrel bisulphate has been disclosed . The process involves the conversion of 2-chloro phenyl glycine to 2-chloro phenyl glycine methyl ester hydrochloride using thionyl .
Molecular Structure Analysis
The molecular structure of “S-Clopidogrel N-Methyl Impurity” is represented by the SMILES notation: O=C(OC)C@HN©CCC2=CC=CS2 .
Physical And Chemical Properties Analysis
“S-Clopidogrel N-Methyl Impurity” has a molecular weight of 323.8 and a molecular formula of C16H18ClNO2S . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Application 1: High-Performance Liquid Chromatography
- Summary of Application : S-Clopidogrel is used in the development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities .
- Methods of Application : The method involves the use of a cellulose-based Chiralcel OJ-RH chiral stationary phase. The S enantiomer was baseline resolved from its R impurity (impurity C) with a mobile phase consisting of methanol/water (100:15) without any interference coming from the other two potential chiral impurities A and B .
- Results or Outcomes : The method was partially validated and compared with that reported in the United States Pharmacopeia for the drug product .
Application 2: Capillary Electrophoresis
- Summary of Application : S-Clopidogrel and its impurities are separated and determined by capillary electrophoresis .
- Methods of Application : The separation of clopidogrel from its impurities A (hydrolysis product), B (racemic mixture of isomers), and C (R-enantiomer) is performed using an uncoated fused-silica capillary .
- Results or Outcomes : The method provides an accurate, sensitive, precise, and stability-indicating reversed phase high performance liquid chromatographic (RP-HPLC) method for the analysis of clopidogrel bisulfate .
Application 3: Analytical Method Development
- Summary of Application : S-Clopidogrel N-Methyl Impurity can be used for the analytical method development .
- Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity in analytical method development can help in the identification and quantification of impurities in pharmaceutical products .
Application 4: Method Validation
- Summary of Application : S-Clopidogrel N-Methyl Impurity is used in method validation .
- Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity in method validation can help in ensuring the reliability and consistency of analytical results .
Application 5: Quality Control
- Summary of Application : S-Clopidogrel N-Methyl Impurity can be used for Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Clopidogrel .
- Results or Outcomes : The use of S-Clopidogrel N-Methyl Impurity in quality control can help in ensuring the quality and safety of pharmaceutical products .
Application 6: Pharmaceutical Intermediates
properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKNRNOULMZHY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Clopidogrel N-Methyl Impurity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.